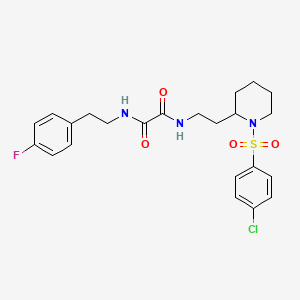

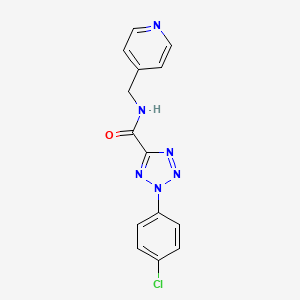

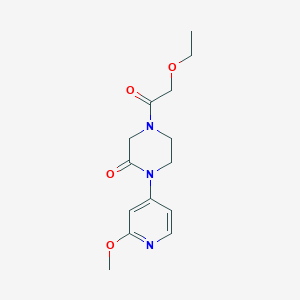

![molecular formula C20H17N5O B2913293 3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-05-9](/img/structure/B2913293.png)

3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide moiety, a phenyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. These components are common in many pharmaceuticals and could potentially exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The [1,2,4]triazolo[4,3-b]pyridazine ring is a fused heterocyclic system containing nitrogen atoms . The benzamide moiety and phenyl group are common aromatic systems. The exact 3D structure would need to be determined through techniques like X-ray crystallography .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution . The triazolo-pyridazine ring could also engage in various reactions depending on its substitution pattern .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The chemical compound 3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a structural motif found in various synthesized compounds with potential biological applications. Research has led to the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, demonstrating moderate antibacterial and antifungal effects (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008). Similarly, derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy showed antiproliferative activity against endothelial and tumor cells, indicating their potential in cancer research (M. Ilić et al., 2011).

Anticancer and Antioxidant Properties

The exploration of this compound derivatives has led to significant findings in anticancer and antioxidant studies. For instance, certain derivatives demonstrated anticancer activity against HeLa, MCF-7, and HepG2 cancer cell lines, marking them as candidates for further cancer research and potential therapeutic applications (M. Bakavoli et al., 2010). Additionally, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showcased moderate to significant radical scavenging activity, pointing to their use in antioxidant studies (Matloob Ahmad et al., 2012).

Molecular Docking and Synthesis Techniques

Research has not only focused on the biological applications of this compound derivatives but also on their synthesis and molecular docking studies. For example, the synthesis of novel pyridine and fused pyridine derivatives followed by in silico molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, underscoring the multifaceted applications of this chemical framework (E. M. Flefel et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Some triazole derivatives are known to be relatively stable and safe to handle, while others can be quite reactive . Without specific data, it’s difficult to predict the safety profile of this compound.

Direcciones Futuras

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the known activities of similar compounds. For instance, it could be interesting to investigate its potential as a pharmaceutical or as a material in other industries .

Propiedades

IUPAC Name |

3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-13-8-14(2)10-16(9-13)20(26)22-17-5-3-4-15(11-17)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDXEPYZNVZAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

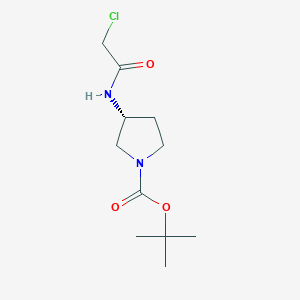

![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)

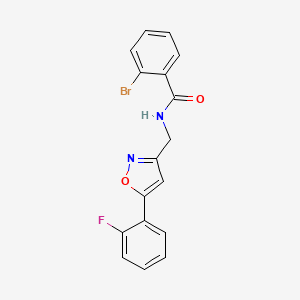

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2913225.png)

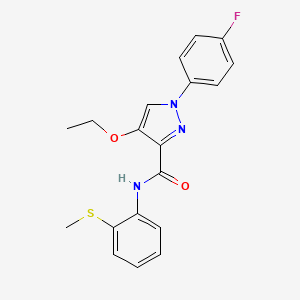

![1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2913226.png)

![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)